molecular formula C4H6BrF3 B2950753 2-Bromo-1,1,1-trifluoro-butane CAS No. 31333-11-6

2-Bromo-1,1,1-trifluoro-butane

Cat. No.: B2950753
CAS No.: 31333-11-6
M. Wt: 190.991
InChI Key: GGEHBGVYKIYHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1,1-trifluoro-butane is an organic compound with the molecular formula C4H6BrF3. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-butane typically involves the bromination of 1,1,1-trifluorobutane. This reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The reaction can be represented as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{H} + \text{Br}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Br} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The use of solvents such as carbon tetrachloride or chloroform can also aid in the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1,1-trifluoro-butane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trifluoro-butane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1,1,1-trifluoro-butene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: 2-Hydroxy-1,1,1-trifluoro-butane.

    Elimination: 1,1,1-Trifluoro-butene.

Scientific Research Applications

2-Bromo-1,1,1-trifluoro-butane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-butane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    2-Bromo-1,1,1-trifluoroethane: Similar in structure but with a shorter carbon chain.

    3-Bromo-1,1,1-trifluoropropane: Another halogenated hydrocarbon with similar reactivity.

    4-Bromo-1,1,1-trifluorobutane: An isomer with the bromine atom at a different position.

Uniqueness: 2-Bromo-1,1,1-trifluoro-butane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its trifluoromethyl group enhances its lipophilicity and chemical inertness, making it particularly useful in various synthetic applications.

Properties

IUPAC Name

2-bromo-1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c1-2-3(5)4(6,7)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHBGVYKIYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.